2-Chloro-3'-deoxyadenosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-deoxyadenosine typically involves the glycosylation of a purine base with a carbohydrate precursor. One common method is the stereoselective anion glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures . Another approach involves the treatment of a 2,6-dichloropurine precursor with diethylaminosulfur trifluoride (DAST) to produce diprotected 2-chloro-6-fluoropurine 2’-deoxy-β-D-riboside .
Industrial Production Methods: Industrial production of 2-Chloro-3’-deoxyadenosine often employs enzymatic transglycosylation or glycosylation reactions. These methods utilize nucleoside phosphorylases cloned into recombinant Escherichia coli strains, which coexpress multiple enzymes to produce the desired nucleoside .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted purine nucleosides.
Oxidation Products: Oxidized derivatives of the nucleoside.
Reduction Products: Reduced forms of the nucleoside.
Scientific Research Applications
2-Chloro-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Employed in the treatment of hematologic malignancies and multiple sclerosis. .
Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
2-Chloro-3’-deoxyadenosine exerts its effects by being phosphorylated to its active triphosphate form within cells. This active form is cytotoxic and resistant to breakdown by adenosine deaminase. It disrupts DNA synthesis and repair, leading to apoptosis. The compound preferentially targets lymphocytes, particularly B cells, due to the high kinase:phosphatase ratio in these cells .
Comparison with Similar Compounds
2-Fluoro-2’-deoxyadenosine: Another nucleoside analogue with similar applications in cancer treatment.
2-Chloro-2’-deoxyguanosine: A related compound with antileukemic properties.
2’-Deoxyadenosine: The parent compound from which 2-Chloro-3’-deoxyadenosine is derived.
Uniqueness: 2-Chloro-3’-deoxyadenosine is unique due to its chlorine substitution at the 2-position, which enhances its stability and resistance to enzymatic degradation. This modification also contributes to its potent cytotoxic effects and its ability to induce apoptosis in targeted cells .
Properties
IUPAC Name |
(2R,3R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLUZJFGNTTEV-OBXARNEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150942 | |
Record name | 2-Chloro-3'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115044-75-2 | |
Record name | 2-Chloro-3'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-3'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW18Y92UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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